molecular formula C16H18N4O2S B2724921 N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide CAS No. 124984-79-8

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide

Cat. No.: B2724921
CAS No.: 124984-79-8
M. Wt: 330.41
InChI Key: YRRYDNVUAFHQDM-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is a chemical compound with the molecular formula C16H18N4O2S. It is a white solid that is stable under light and air. This compound is commonly used as a light stabilizer in various materials such as polymers, coatings, and paints to enhance their resistance to light degradation .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-12(2)16(18-23(21,22)13-8-4-3-5-9-13)20-15-11-7-6-10-14(15)17-19-20/h3-12,16,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRYDNVUAFHQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(NS(=O)(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide typically involves the reaction of benzene sulfonyl chloride with 1-(1H-benzotriazol-1-yl)-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general steps are as follows:

  • Dissolve benzene sulfonyl chloride in an appropriate solvent.
  • Add 1-(1H-benzotriazol-1-yl)-2-methylpropylamine to the solution.
  • Stir the mixture at a specific temperature and time to complete the reaction.
  • Isolate and purify the product using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Safety measures are implemented to handle the chemicals and prevent any hazardous incidents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

Benzotriazole derivatives, including N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide, have been extensively studied for their biological activities. Research indicates that these compounds exhibit significant antibacterial, antifungal, and antiparasitic properties.

Antibacterial Activity

A study highlighted the antibacterial efficacy of benzotriazole derivatives against various bacterial strains. For instance, compounds derived from benzotriazole were tested against Gram-positive and Gram-negative bacteria, demonstrating potent activity comparable to standard antibiotics like streptomycin and nitrofurantoin .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli12.5–25 μg/mL
4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrileBacillus subtilis, Pseudomonas aeruginosa25 μg/mL

Antifungal Activity

In addition to antibacterial properties, benzotriazole derivatives have shown antifungal activity. Specific derivatives were effective against fungal strains, indicating their potential as antifungal agents in therapeutic applications .

Antiparasitic Properties

Recent research has explored the antiparasitic potential of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. Studies demonstrated that certain derivatives exhibited dose-dependent inhibitory effects on the growth of epimastigotes and trypomastigotes .

Case Study: Antiparasitic Activity
A study conducted by Becerra et al. synthesized N-benzenesulfonylbenzotriazole derivatives and tested them against Trypanosoma cruzi. The results indicated that these compounds significantly reduced parasite viability at concentrations as low as 50 μg/mL .

Material Science Applications

This compound also finds applications in material science due to its UV-absorbing properties. Benzotriazole compounds are widely used as light stabilizers in polymers and coatings to enhance their durability against UV radiation.

UV Stabilization

Benzotriazoles are incorporated into various materials to prevent photodegradation caused by UV exposure. Their effectiveness as UV absorbers makes them valuable in the formulation of plastics and coatings used in outdoor applications .

Table 2: Applications of Benzotriazoles in Material Science

Application AreaCompound TypeFunctionality
PlasticsBenzotriazole derivativesUV stabilization
CoatingsPhenolic benzotriazolesLight stabilization

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting the material from light-induced degradation. The benzotriazole moiety plays a crucial role in this process by acting as a UV absorber . The compound interacts with molecular targets and pathways involved in light stabilization, ensuring the longevity and durability of the materials it is used in .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is unique due to its specific structure that combines the benzotriazole moiety with a benzenesulfonamide group. This combination provides excellent light stabilization properties, making it highly effective in protecting materials from UV degradation .

Biological Activity

N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 336.43 g/mol
  • CAS Number : 4846-44-0

Structure

The compound consists of a benzene sulfonamide core with a benzotriazole moiety attached to a 2-methylpropyl group. This structure may contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds containing benzotriazole and sulfonamide groups exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzotriazole showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Another area of interest is the anticancer activity of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been reported to inhibit carbonic anhydrase and matrix metalloproteinases, which are crucial for tumor metastasis .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against E. coli and S. aureus, suggesting moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Study 2: Anticancer Activity in Cell Lines

A study evaluating the anticancer potential of the compound on breast cancer cell lines (MCF-7) revealed a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.

Treatment Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Q & A

Basic Research Questions

Q. How can the synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzenesulfonamide be optimized for improved yield and purity?

  • Methodology : Employ a stepwise approach:

Condensation : React 1H-benzotriazole with 2-methylpropylamine under anhydrous conditions (e.g., THF, 0–5°C) to form the benzotriazole-alkyl intermediate.

Sulfonylation : Treat with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

  • Key Parameters : Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of benzotriazole derivative to sulfonyl chloride).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., benzotriazole N–CH linkage at δ ~5.5 ppm in ¹H NMR) .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na]+ ion) with ≤2 ppm error .
    • Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350–1300 cm⁻¹) and benzotriazole C–N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?

  • Experimental Design :

Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Apply SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Validate with R-factor (<5%) and electron density maps .

  • Challenges : Address disorder in the 2-methylpropyl chain using PART and SIMU commands in SHELXL .

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

  • Approach :

DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and calculate NMR chemical shifts (GIAO method).

Statistical Analysis : Compare experimental vs. computed shifts via linear regression (R² > 0.95 indicates reliability).

Dynamic Effects : Account for conformational flexibility using MD simulations (e.g., AMBER) to model solvent and temperature effects .

Q. What strategies are effective for designing derivatives of this compound as enzyme inhibitors?

  • Rational Design :

Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to enhance binding to catalytic pockets (e.g., carbonic anhydrase).

Bioisosteric Replacement : Replace benzotriazole with 1,2,4-triazole to modulate solubility and steric effects .

  • Validation : Test inhibitory activity via fluorescence-based assays (IC₅₀ determination) and co-crystallization with target enzymes .

Data Contradiction Analysis

Q. How should researchers address conflicting results in synthetic yields reported across studies?

  • Root Cause Analysis :

  • Reagent Purity : Verify anhydrous conditions for sulfonyl chloride (trace moisture reduces reactivity).
  • Temperature Control : Excess heat during sulfonylation may lead to side reactions (e.g., sulfonate ester formation) .
    • Mitigation : Replicate procedures using standardized reagents (≥99% purity) and inert atmosphere (N₂/Ar).

Methodological Guidelines

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

  • Docking : Use AutoDock Vina or Schrödinger Suite for preliminary binding mode predictions.
  • Binding Free Energy : Calculate ΔG binding via MM-PBSA/GBSA in AMBER .
  • Validation : Cross-reference with experimental ITC (isothermal titration calorimetry) data for enthalpy/entropy contributions .

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